
1-(4-Fluorophenyl)-2-iodo-2-(methylsulfonyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-2-iodo-2-(methylsulfonyl)ethanone is a chemical compound with the molecular formula C9H8FIO3S It is characterized by the presence of a fluorophenyl group, an iodine atom, and a methylsulfonyl group attached to an ethanone backbone
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-2-iodo-2-(methylsulfonyl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of 4-fluorophenyl ethanone through a Friedel-Crafts acylation reaction.
Iodination: The fluorophenyl ethanone is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-2-iodo-2-(methylsulfonyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methylsulfonyl group can be oxidized to a sulfone using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Fluorophenyl)-2-iodo-2-(methylsulfonyl)ethanone has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to interact with biological targets.
Biological Studies: It is employed in studies investigating the effects of fluorinated and iodinated compounds on biological systems.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-iodo-2-(methylsulfonyl)ethanone involves its interaction with molecular targets through various pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling processes.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-2-iodo-2-(methylsulfonyl)ethanone can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)ethanone: Lacks the iodine and methylsulfonyl groups, resulting in different reactivity and applications.
1-(4-Fluorophenyl)-2-iodoethanone: Similar structure but without the methylsulfonyl group, leading to different chemical properties.
1-(4-Fluorophenyl)-2-(methylsulfonyl)ethanone: Lacks the iodine atom, affecting its reactivity in substitution reactions.
The uniqueness of this compound lies in its combination of fluorine, iodine, and methylsulfonyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8FIO3S |
|---|---|
Molecular Weight |
342.13 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-iodo-2-methylsulfonylethanone |
InChI |
InChI=1S/C9H8FIO3S/c1-15(13,14)9(11)8(12)6-2-4-7(10)5-3-6/h2-5,9H,1H3 |
InChI Key |
XJDDLEUXQSGEHK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C(C(=O)C1=CC=C(C=C1)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Octahydro-1H-pyrano[3,4-b]pyridine](/img/structure/B13009060.png)

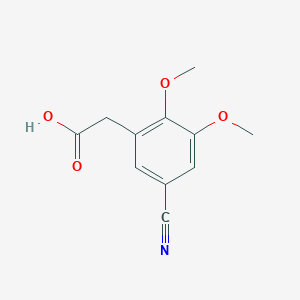
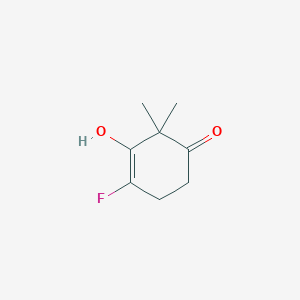
![6,8-Dichloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13009102.png)

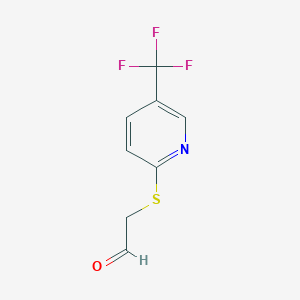
![Tert-butyl 6-cyano-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13009108.png)
![1-{Decahydropyrrolo[3,4-d]azepin-6-yl}ethan-1-one hydrochloride](/img/structure/B13009120.png)
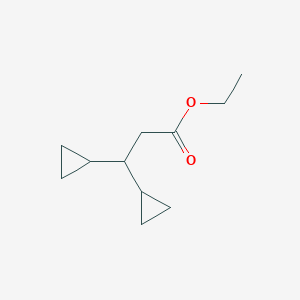
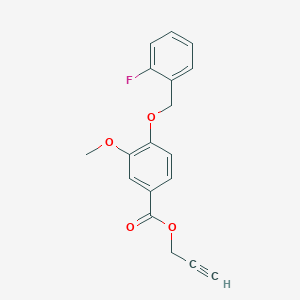
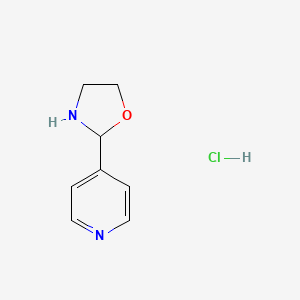

![Methyl 4-(cyclopropylmethyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B13009141.png)
